molecular formula C12H10ClNO3 B1330756 Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate CAS No. 38747-00-1

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate

Cat. No. B1330756
CAS RN: 38747-00-1
M. Wt: 251.66 g/mol
InChI Key: CXPKQEMUHZDENZ-UHFFFAOYSA-N
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Patent
US07622504B2

Procedure details

A 542 μL (3.63 mmol) sample of DBU was added to a solution of 500 mg (3.30 mmol) of 4-chlorophenylacetonitrile and 493 μL (3.63 mmol) of diethyloxalate in 1.6 mL of acetonitrile. After ca. 10 min, the mixture was diluted with ethyl acetate and acidified with dilute HCl. The organic phase was washed with three portions of water, dried and stripped to an oily solid. Trituration with hexane/butyl chloride yielded 414 mg, m.p. 135-136° C. A second crop of 35 mg gave a total yield of 54% of ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
493 μL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1CCN2C(=NCCC2)CC1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20]#[N:21])=[CH:15][CH:14]=1.[CH2:22]([O:24][C:25](=[O:31])[C:26](OCC)=[O:27])[CH3:23].Cl>C(#N)C.C(OCC)(=O)C>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]([C:20]#[N:21])[C:26](=[O:27])[C:25]([O:24][CH2:22][CH3:23])=[O:31])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
493 μL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with three portions of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Trituration with hexane/butyl chloride yielded 414 mg, m.p. 135-136° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(C(=O)OCC)=O)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.